2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine

Medicinal Chemistry Pharmacophore Design ADME

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a heterocyclic building block consisting of a piperidine ring linked via an ethyl spacer to a pyrazole moiety. It is offered as a racemic mixture with a typical purity of 95% and is primarily sourced through early-discovery chemical collections.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1052680-10-0
Cat. No. B1290089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine
CAS1052680-10-0
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCN2C=CC=N2
InChIInChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2
InChIKeyQDMVKNSVSMEHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS 1052680-10-0) Procurement-Relevant Compound Profile


2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a heterocyclic building block consisting of a piperidine ring linked via an ethyl spacer to a pyrazole moiety [1]. It is offered as a racemic mixture with a typical purity of 95% and is primarily sourced through early-discovery chemical collections . The compound possesses a chiral center at the 2-position of the piperidine ring, distinguishing it from its achiral 1- and 4-substituted regioisomers .

Racemic chiral building block for enantioselective synthesis programs
Secondary amine donor supports pharmacophore design requiring H-bond interactions
95–98% purity grades support early-discovery screening and sensitive assay workflows

Why 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Cannot Be Replaced by Its Regioisomers in Research Procurement


The three regioisomers of (pyrazol-1-yl-ethyl)piperidine are not interchangeable due to fundamental differences in amine class, hydrogen-bond donor capacity, and stereochemistry. The 2-substituted isomer is a secondary amine (HBD count = 1) capable of acting as both a hydrogen-bond donor and acceptor, whereas the 1-substituted isomer is a tertiary amine (HBD count = 0) that can only accept hydrogen bonds [1][2]. Furthermore, the 2-substituted isomer is chiral, introducing stereochemical diversity essential for enantioselective target engagement, while the 1- and 4-substituted analogs are achiral . These distinctions directly impact pharmacokinetic properties, target binding, and synthetic derivatization potential.

Property
2-Substituted Isomer (Target)
1-/4-Substituted Isomers
Amine Class
Secondary amine (HBD = 1)
1-isomer: tertiary amine (HBD = 0)
Loss of hydrogen-bond donor may alter target binding
Stereochemistry
Chiral (1 stereocenter)
Achiral
Stereochemical exploration not possible with 1- or 4-isomers
Lipophilicity
XLogP3 = 1.0
4-isomer: XLogP3 = 0.8
0.2 logP difference may shift ADME profile

Quantitative Differentiation Evidence for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Versus Closest Analogs


Hydrogen-Bond Donor Count: Critical Distinction for Target Engagement

The 2-substituted isomer possesses one hydrogen-bond donor (the piperidine NH), while the 1-substituted isomer has zero hydrogen-bond donors. This difference determines whether the compound can act as a donor in key interactions with biological targets [1][2].

H-Bond Donor Count
Cross-study comparable
Δ = 1 HBD (1 vs. 0)
Determines donor capacity for target engagement
Computed by Cactvs 3.4.8.18 (PubChem)
Medicinal Chemistry Pharmacophore Design ADME

Lipophilicity (XLogP3-AA) Variation Among Regioisomers

The XLogP3-AA values for the three regioisomers show a measurable difference. The 4-substituted isomer is slightly less lipophilic (XLogP3 = 0.8) compared to the 2-substituted and 1-substituted isomers (both XLogP3 = 1.0) [1][2][3].

Lipophilicity Variation
Cross-study comparable
Δ = 0.2 logP (1.0 vs. 0.8)
May influence permeability and metabolic stability
XLogP3 3.0 (PubChem) for 2- vs. 4-isomer
Lipophilicity ADME Drug Design

Chirality and Stereochemical Complexity: Enantioselective Synthesis Potential

The 2-substituted regioisomer possesses a chiral center at the 2-position of the piperidine ring, as indicated by its commercial availability in racemic form . In contrast, both the 1-substituted [1] and 4-substituted [2] isomers are achiral. This stereochemistry provides a handle for enantiomeric resolution or asymmetric synthesis that is absent in the other isomers.

Chirality
Class-level inference
1 stereocenter (racemic); 1-/4-isomers achiral
Enables enantiomer-specific pharmacology studies
Data to verify; commercial racemic specification
Chiral Chemistry Enantioselective Synthesis Medicinal Chemistry

Supplier Purity and Price Differentiation for Research Procurement

Multiple suppliers offer this compound at 95% purity, with at least one vendor providing a higher 98% purity grade . The price for 1 g ranges from approximately £92 (95%) to higher for higher purity. The 1-substituted isomer is also commercially available but with different purity and pricing structures .

Purity & Price
Supplier-sourced
95% (most vendors); 98% (select vendor)
Higher purity grade may reduce in-house purification
Supplier listing (2025–2026); verify current lot
Chemical Procurement Supplier Comparison Building Blocks

Optimal Application Scenarios for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Based on Quantitative Evidence


Enantioselective Medicinal Chemistry Campaigns

The presence of a chiral center in 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine, supplied as a racemate, makes it suitable for enantioselective synthesis programs where individual enantiomers must be evaluated for differential target engagement or ADME properties . The achiral 1- and 4-substituted isomers cannot provide this stereochemical exploration.

Pharmacophore Design Requiring a Secondary Amine Donor

Projects that require a hydrogen-bond donor for critical interactions with a biological target should select the 2-substituted isomer, which provides one H-bond donor via its piperidine NH [1]. The 1-substituted isomer lacks this functionality and may fail to recapitulate key binding interactions.

High-Purity Building Block for Sensitive Biological Assays

For assays where chemical impurities could confound results, the 98% purity grade offered by select vendors provides a quantifiably higher purity than the standard 95% grade, potentially reducing the need for additional purification steps .

Scaffold-Hopping Libraries in Early Drug Discovery

The compound's inclusion in the AldrichCPR collection of unique chemicals positions it as a vetted scaffold for early-discovery screening libraries, where its distinct hydrogen-bonding and lipophilicity profile (XLogP3 = 1.0) complements other heterocyclic building blocks [2].

Application
Selection Property
Validation Focus
Enantioselective synthesis programs
Chiral racemate building block
Stereochemical-control context; enantiomer-attribution review
Pharmacophore design
Secondary amine H-bond donor
Target-engagement assay context; H-bond interaction profiling
Sensitive biological assays
98% purity grade availability
Impurity profiling; assay interference screening
Scaffold-hopping libraries
Distinct lipophilicity profile (XLogP3 = 1.0)
Physicochemical property screening; ADME model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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